molecular formula C14H13N5O2 B2643609 4-(dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile CAS No. 339102-27-1

4-(dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile

Cat. No.: B2643609
CAS No.: 339102-27-1
M. Wt: 283.291
InChI Key: JAOKKUZDSBWDOS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with dimethylamino, nitrophenylamino, and carbonitrile groups

Scientific Research Applications

4-(Dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with dimethylamine and 4-nitroaniline under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(dimethylamino)-2-[(4-aminophenyl)amino]pyridine-3-carbonitrile.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.

    4-Nitroaniline: Known for its applications in dye synthesis and as an intermediate in organic synthesis.

    Pyridine-3-carbonitrile: Used as a building block in the synthesis of various organic compounds.

Uniqueness

4-(Dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound with applications across multiple scientific disciplines.

Properties

IUPAC Name

4-(dimethylamino)-2-(4-nitroanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-18(2)13-7-8-16-14(12(13)9-15)17-10-3-5-11(6-4-10)19(20)21/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOKKUZDSBWDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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